molecular formula C14H14N2O2 B1298608 N-(3-aminophenyl)-3-methoxybenzamide CAS No. 354764-68-4

N-(3-aminophenyl)-3-methoxybenzamide

Cat. No. B1298608
M. Wt: 242.27 g/mol
InChI Key: VPFJFYKNXWHWKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Aminophenyl)-3-methoxybenzamide is a compound that belongs to the class of benzamides, which are characterized by an amide functional group attached to a benzene ring. Benzamides are known for their diverse biological activities and have been studied extensively in medicinal chemistry for their potential therapeutic applications. The compound of interest, while not directly studied in the provided papers, shares structural similarities with the compounds discussed in the papers, such as the presence of an amide group and substituted benzene rings .

Synthesis Analysis

The synthesis of related benzamide compounds involves various organic chemistry techniques, including condensation reactions, hydrogenation, and esterification. For instance, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide was achieved by condensing 3-methoxybenzoic acid with an intermediate diamine compound . Similarly, 4-Amino-N-[3-(2-hydroxyethyl)sulfonylsulfatide]phenylbenzamide was synthesized using a nitro-substituted precursor and chlorosulfonic acid, followed by hydrogenation and esterification to achieve the final product . These methods could potentially be adapted for the synthesis of N-(3-Aminophenyl)-3-methoxybenzamide by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often determined using X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice. For example, the crystal structure of N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide was analyzed and found to crystallize in two polymorphs, both in the monoclinic system . The title compound from another study crystallized in the tetragonal system, and its geometric bond lengths and angles were compared with theoretical values obtained from density functional theory (DFT) calculations . These analyses are crucial for understanding the conformation and potential reactivity of the compounds.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, depending on their substituents and reaction conditions. The papers provided do not detail specific reactions for N-(3-Aminophenyl)-3-methoxybenzamide, but they do discuss the reactivity of similar compounds. For instance, the synthesis processes involve reactions such as condensation, which is a common method for forming amide bonds, and hydrogenation, which is used to reduce nitro groups to amino groups . These reactions are indicative of the types of chemical transformations that benzamide derivatives can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of functional groups like amides and ethers can affect these properties. For example, the intermolecular hydrogen bonding between amide groups can lead to the formation of molecular belts in the crystal structure, as observed in the study of N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide . Additionally, the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can be calculated using DFT, providing insight into the reactivity and potential biological activity of the compounds . These properties are essential for understanding the behavior of benzamide derivatives in different environments and their interactions with biological targets.

Scientific Research Applications

Molecular Structure and Intermolecular Interactions

Research on closely related molecules, such as N-3-hydroxyphenyl-4-methoxybenzamide, has been conducted to understand the intermolecular interactions and molecular structure through single crystal X-ray diffraction and DFT calculations. These studies are crucial for understanding how such compounds interact at a molecular level, which is essential for drug design and material science applications (Karabulut et al., 2014).

Antioxidant Activity

Amino-substituted benzamide derivatives, including structures similar to N-(3-Aminophenyl)-3-methoxybenzamide, have shown potential as powerful antioxidants by scavenging free radicals. Electrochemical studies on these compounds help understand their free radical scavenging activity, which is fundamental for developing new antioxidant therapies (Jovanović et al., 2020).

Antiviral and Antimicrobial Applications

Several N-phenylbenzamide derivatives have been synthesized and tested for their antiviral activities, particularly against Enterovirus 71. Compounds such as 3-amino-N-(4-bromophenyl)-4-methoxybenzamide have shown activity at low micromolar concentrations, indicating the potential of similar compounds in antiviral drug development (Ji et al., 2013). Additionally, derivatives of 3-methoxybenzamide have been explored for their antibacterial properties, specifically targeting the bacterial cell division protein FtsZ, which is crucial for developing new antibacterial agents (Haydon et al., 2010).

Organic Synthesis and Chemical Transformations

Research has also focused on the synthesis of complex molecules, where N-methoxybenzamides serve as precursors or intermediates in various chemical reactions. For instance, Rh(III)-catalyzed reactions involving N-methoxybenzamides have been developed to synthesize 3-amino-4-arylisoquinolinones, showcasing the role of such compounds in facilitating novel synthetic routes (Li et al., 2019).

Safety And Hazards

The safety and hazards associated with similar compounds have been discussed15121617. However, specific safety and hazard information for “N-(3-aminophenyl)-3-methoxybenzamide” is not readily available in the searched resources.


Future Directions

There are ongoing research efforts to explore the potential applications of similar compounds1819. However, specific future directions for “N-(3-aminophenyl)-3-methoxybenzamide” are not readily available in the searched resources.


Please note that the information provided is based on the available resources and may not fully cover “N-(3-aminophenyl)-3-methoxybenzamide”. For more detailed information, further research in scientific databases and literature is recommended.


properties

IUPAC Name

N-(3-aminophenyl)-3-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-18-13-7-2-4-10(8-13)14(17)16-12-6-3-5-11(15)9-12/h2-9H,15H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPFJFYKNXWHWKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-aminophenyl)-3-methoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.